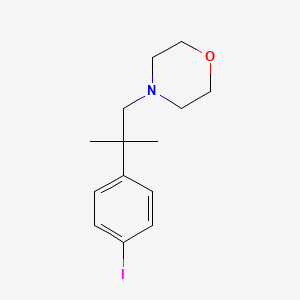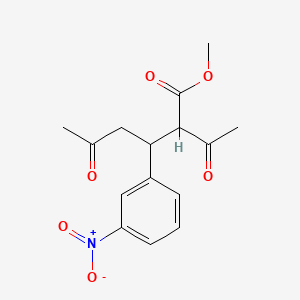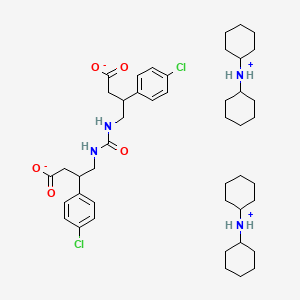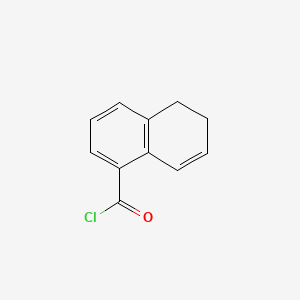
4-(2-(4-Iodophenyl)-2-methylpropyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(4-Iodophenyl)-2-methylpropyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of an iodophenyl group attached to a morpholine ring, which imparts unique chemical and physical properties to the compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Iodophenyl)-2-methylpropyl)morpholine can be achieved through several synthetic routes. One common method involves the reaction of 4-iodobenzonitrile with morpholine in the presence of nitrite and tetraethylammonium iodide . The reaction conditions typically involve moderate temperatures and the use of solvents such as dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps for purification, such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
4-(2-(4-Iodophenyl)-2-methylpropyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iodophenyl group to other functional groups.
Substitution: The iodophenyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium chlorite, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholine derivatives.
科学的研究の応用
4-(2-(4-Iodophenyl)-2-methylpropyl)morpholine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to cellular respiration and metabolic pathways.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-(4-Iodophenyl)-2-methylpropyl)morpholine involves its interaction with specific molecular targets and pathways. The iodophenyl group can participate in various chemical interactions, while the morpholine ring can interact with biological molecules. These interactions can affect cellular processes and metabolic pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Similar compounds to 4-(2-(4-Iodophenyl)-2-methylpropyl)morpholine include:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the iodophenyl group and the morpholine ring. These features impart distinct chemical and physical properties to the compound, making it valuable for various scientific research applications.
特性
分子式 |
C14H20INO |
|---|---|
分子量 |
345.22 g/mol |
IUPAC名 |
4-[2-(4-iodophenyl)-2-methylpropyl]morpholine |
InChI |
InChI=1S/C14H20INO/c1-14(2,11-16-7-9-17-10-8-16)12-3-5-13(15)6-4-12/h3-6H,7-11H2,1-2H3 |
InChIキー |
WOYLOBTUTVCFFJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CN1CCOCC1)C2=CC=C(C=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[Methyl-[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]amino]propan-1-ol](/img/structure/B13843190.png)
![7-Aminopyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13843205.png)


![4-(1H-pyrrolo[3,2-b]pyridin-3-yl)butan-2-one](/img/structure/B13843222.png)





